3-Chloro-4-methylphenyl isocyanate chemical properties and structure
3-Chloro-4-methylphenyl isocyanate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of 3-Chloro-4-methylphenyl isocyanate. The information is intended to support research, development, and safety protocols involving this compound.
Chemical and Physical Properties
3-Chloro-4-methylphenyl isocyanate is an organic building block notable for its reactive isocyanate group. Its physical state can be a colorless to yellow liquid or a low-melting solid.[1][2] It possesses an acrid odor and is denser than water.[1] The compound is sensitive to moisture and decomposes in water.[2][3]
The quantitative properties of 3-Chloro-4-methylphenyl isocyanate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-4-isocyanato-1-methylbenzene | [1] |
| Synonyms | 3-chloro-p-tolyl isocyanate, Benzene, 2-chloro-4-isocyanato-1-methyl- | [1][4] |
| CAS Number | 28479-22-3 | |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Colorless liquid or low melting solid | [1][2] |
| Boiling Point | 107 °C at 3 mmHg | [2][3] |
| Melting Point | 20-24 °C | [2] |
| Density | 1.224 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.557 | [2][3] |
| Flash Point | 109 °C (228.2 °F) - closed cup | |
| Vapor Pressure | 13.5 Pa at 25 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Chemical Structure
The structure of 3-Chloro-4-methylphenyl isocyanate consists of a benzene ring substituted with a chlorine atom, a methyl group, and an isocyanate functional group. The chlorine and methyl groups are positioned at carbons 3 and 4, respectively, relative to the point of attachment of the isocyanate group. However, according to IUPAC nomenclature, the methyl group is at position 1, the chlorine at position 2, and the isocyanate group at position 4.
-
SMILES String: Cc1ccc(cc1Cl)N=C=O
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InChI: 1S/C8H6ClNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
Reactivity and Stability
Reactivity Profile: 3-Chloro-4-methylphenyl isocyanate is a reactive compound primarily due to the isocyanate (-N=C=O) group.[3] Isocyanates are incompatible with a wide range of compounds, and reactions can be exothermic, releasing toxic gases.[3][6] Vigorous, heat-generating reactions can occur with:
-
Amines
-
Aldehydes
-
Alcohols
-
Alkali metals
-
Ketones
-
Mercaptans
-
Strong oxidizers
-
Hydrides
-
Phenols
Acids and bases can initiate polymerization reactions.[3][6]
Reaction with Water: The compound reacts with water, potentially violently, to decompose.[2][3] This reaction forms the corresponding amine (3-chloro-4-methylaniline) and liberates carbon dioxide gas.[3] Due to its moisture sensitivity, it should be handled under dry conditions.[2][7]
Stability and Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6][8] Recommended storage temperature is between 2-8°C.[2]
Experimental Protocols
Synthesis of 3-Chloro-4-methylphenyl isocyanate via Phosgenation:
A common method for the synthesis of isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene.[2][9]
Objective: To synthesize 3-Chloro-4-methylphenyl isocyanate from 3-chloro-4-methylaniline.
Materials:
-
3-chloro-4-methylaniline
-
Triphosgene (a safer alternative to phosgene gas)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Chlorobenzene)[2][9]
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or n-Hex₃N)[9]
-
Reaction vessel with a stirrer, dropping funnel, and reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Methodology:
-
Reaction Setup: A solution of triphosgene in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.[9]
-
Amine Addition: A solution of 3-chloro-4-methylaniline in the same anhydrous solvent is added dropwise to the stirred triphosgene solution at a controlled temperature (e.g., -35 °C to 0 °C).[9]
-
Base Addition: After the addition of the amine, a non-nucleophilic base is added dropwise to the mixture, maintaining a low temperature.[9]
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[9]
-
Workup and Purification: The reaction mixture is then concentrated under vacuum. The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-chloro-4-methylphenyl isocyanate.[2][9]
Safety Precautions: Phosgene and its equivalents like triphosgene are highly toxic and corrosive. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[6][7][8] The reaction is also sensitive to moisture.[7]
Visualizations
The following diagram illustrates the general workflow for the synthesis of 3-Chloro-4-methylphenyl isocyanate.
Caption: Synthesis workflow for 3-Chloro-4-methylphenyl isocyanate.
Applications in Synthesis
3-Chloro-4-methylphenyl isocyanate serves as an intermediate in the synthesis of various chemical compounds.[1][2] It is particularly used in the preparation of substituted ureas by reacting it with primary or secondary amines.[3] For example, it is a precursor for the herbicide chlorotoluron.[2]
Examples of urea compounds synthesized from 3-chloro-4-methylphenyl isocyanate include:
-
1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea
-
1-(3-chloro-4-methylphenyl)-3-heptylurea
-
1-(3-chloro-4-methylphenyl)-3-cyclooctylurea
-
1-(3-chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea
-
1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea
Safety and Handling
Hazard Identification: 3-Chloro-4-methylphenyl isocyanate is classified as a toxic and corrosive substance.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2][8] Inhalation can be fatal and may cause allergic or asthmatic symptoms or breathing difficulties.[6][8] It causes severe skin burns, eye damage, and may cause an allergic skin reaction and respiratory irritation.[6][8]
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[7]
-
If ventilation is inadequate, use a suitable respirator.[7][8]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Prevent the formation of dust and aerosols.[6]
-
Keep away from ignition sources and ground all equipment when handling.[1]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate emergency medical help.[7][8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15-20 minutes. Seek immediate medical attention.[1][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][7]
References
- 1. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-Chloro-4-methylphenyl isocyanate | 28479-22-3 [chemicalbook.com]
- 4. 3-Chloro-4-methylphenyl isocyanate, 98% | Fisher Scientific [fishersci.ca]
- 5. 3-Chloro-4-methylphenylisocyanate [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Chloro-4-methylphenyl Isocyanate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. rsc.org [rsc.org]
